Flumethasone Pivalate

Description

FLUMETHASONE PIVALATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

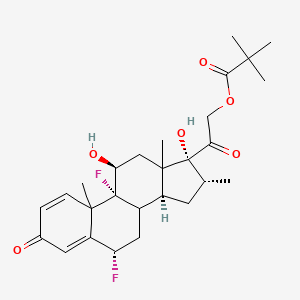

structure

See also: Flumethasone (has active moiety).

Structure

3D Structure

Properties

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRMHDSINXPDHB-OJAGFMMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.07e-02 g/L | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2002-29-1 | |

| Record name | Flumethasone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethasone pivalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumetasone 21-pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETHASONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DV09X6F21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C (base only) | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: Glucocorticoid Receptor Binding Affinity of Flumethasone Pivalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of Flumethasone Pivalate for the glucocorticoid receptor (GR). Flumethasone Pivalate, a synthetic corticosteroid, exerts its anti-inflammatory and immunosuppressive effects through high-affinity binding to the GR, initiating a cascade of genomic and non-genomic signaling events. This document details the quantitative binding affinity of Flumethasone, presents comparative data with other corticosteroids, outlines the experimental protocols for determining GR binding, and illustrates the core signaling pathways.

Introduction to Flumethasone Pivalate and the Glucocorticoid Receptor

Flumethasone Pivalate is a difluorinated corticosteroid ester recognized for its potent topical anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Like other corticosteroids, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] Upon binding, the GR undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes, leading to the therapeutic effects.[2] The affinity of a corticosteroid for the GR is a critical determinant of its potency.[1][3]

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a key parameter in drug development, indicating the concentration of the drug required to achieve a therapeutic effect. For the glucocorticoid receptor, this is often expressed as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone.

Binding Affinity of Flumethasone

Flumethasone has demonstrated a high binding affinity for the human glucocorticoid receptor. In vitro studies have determined the IC50 value for Flumethasone to be 0.26 nM . This low nanomolar value signifies a very potent interaction with the receptor.

Comparative Binding Affinity of Corticosteroids

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (100) |

| Dexamethasone | 100 |

| Fluticasone (B1203827) Furoate | 2989[4] |

| Mometasone Furoate | 2100[4] |

| Fluticasone Propionate (B1217596) | 1775[4] |

| Beclomethasone-17-Monopropionate | 1345[4] |

| Desisobutyryl-ciclesonide | 1212[4] |

| Budesonide | 935[4] |

| Triamcinolone Acetonide | 233[4] |

| Flunisolide | 190[4] |

| Beclomethasone Dipropionate | 53[4] |

| Ciclesonide | 12[4] |

Note: The RBA values can vary between studies and experimental conditions.

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The determination of GR binding affinity is crucial for the characterization of new corticosteroid compounds. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This is a widely used method to determine the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GR.

Objective: To determine the IC50 and subsequently the inhibitory constant (Ki) of a test compound for the GR.

Materials:

-

Purified human GR or cell/tissue lysates containing GR.

-

Radiolabeled ligand (e.g., [³H]dexamethasone).

-

Unlabeled test compound (e.g., Flumethasone Pivalate).

-

Assay buffer (e.g., Tris-HCl with protease inhibitors).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Preparation of Receptor: A cytosolic fraction containing the GR is prepared from a suitable source, such as cultured cells (e.g., A549) or tissues.

-

Assay Setup: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods like dextran-coated charcoal adsorption or filtration through glass fiber filters.[5]

-

Quantification: The amount of bound radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Glucocorticoid Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, which is the activation of GR-mediated gene transcription.

Objective: To determine the potency of a test compound as a GR agonist or antagonist.

Materials:

-

A suitable mammalian cell line (e.g., HEK293) transfected with a GR expression vector and a reporter vector containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase).[6]

-

Cell culture medium and reagents.

-

Test compound (e.g., Flumethasone Pivalate).

-

Reference agonist (e.g., dexamethasone).

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Cells are cultured and co-transfected with the GR and reporter plasmids.

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (for agonist testing) or with a fixed concentration of a reference agonist in the presence of varying concentrations of the test compound (for antagonist testing).[6]

-

Incubation: Cells are incubated for a sufficient period to allow for gene expression (e.g., 18-24 hours).

-

Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.[6]

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Visualization of Key Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.

Caption: Classical genomic signaling pathway of the glucocorticoid receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of GR Binding Affinity

This diagram illustrates the inverse relationship between binding affinity (as measured by IC50 or Kd) and the potency of a glucocorticoid.

Caption: Relationship between GR binding affinity and glucocorticoid potency.

Conclusion

Flumethasone Pivalate is a potent corticosteroid characterized by a high binding affinity for the glucocorticoid receptor, as evidenced by its low nanomolar IC50 value. This strong interaction is the basis for its significant anti-inflammatory and immunosuppressive activities. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the properties of Flumethasone Pivalate and other novel glucocorticoid receptor modulators. A comprehensive understanding of GR binding kinetics is paramount for the rational design of next-generation corticosteroids with improved therapeutic profiles.

References

- 1. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship Studies of Flumethasone Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumethasone Pivalate (B1233124) is a moderately potent synthetic corticosteroid of the glucocorticoid class of steroid hormones, utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] As a difluorinated corticosteroid ester, its chemical structure is pivotal to its therapeutic efficacy. This technical guide delves into the core principles of the structural activity relationship (SAR) of Flumethasone Pivalate, providing a comprehensive overview of its mechanism of action, the influence of its structural components on biological activity, and detailed experimental protocols for its evaluation. While specific quantitative SAR data for a series of Flumethasone Pivalate analogs is not extensively available in the public domain, this guide extrapolates from the well-established SAR of corticosteroids to elucidate the key features governing its potency and function.

Introduction to Flumethasone Pivalate

Flumethasone Pivalate is a synthetic glucocorticoid characterized by fluorine substitutions at the 6α and 9α positions of the steroid nucleus.[4] It is the 21-pivalate ester of Flumethasone. This structural modification significantly enhances its glucocorticoid activity compared to hydrocortisone.[4] Like other corticosteroids, its primary mechanism of action is through binding to the intracellular glucocorticoid receptor (GR), which then acts as a ligand-activated transcription factor to modulate the expression of target genes, ultimately leading to potent anti-inflammatory and immunosuppressive effects.[5]

Mechanism of Action and Signaling Pathway

The anti-inflammatory actions of Flumethasone Pivalate are mediated through its interaction with the glucocorticoid receptor. The binding of Flumethasone Pivalate to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and its subsequent translocation into the nucleus. Within the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating their transcription. This process is known as transactivation. Conversely, the activated GR can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1, a process termed transrepression.[6]

Structural Activity Relationship (SAR) of Flumethasone Pivalate

The biological activity of Flumethasone Pivalate is intrinsically linked to its chemical structure. The following sections detail the contribution of key structural motifs to its glucocorticoid potency.

Core Steroid Nucleus (Pregnane Skeleton)

The foundational four-ring pregnane (B1235032) skeleton is essential for binding to the glucocorticoid receptor. Specific substitutions on this core structure dictate the potency and selectivity of the molecule.

Key Structural Features and Their Impact on Activity

-

3-keto and Δ4,5 double bond in Ring A: These features are crucial for both glucocorticoid and mineralocorticoid activity.[7]

-

Δ1,2 double bond in Ring A: The introduction of a double bond between carbons 1 and 2 selectively enhances glucocorticoid activity.[7]

-

6α-Fluorination: The fluorine atom at the 6α position significantly increases glucocorticoid potency.[4][5] The high electronegativity of fluorine is thought to alter the conformation of the A-ring, leading to a higher binding affinity for the GR.[5]

-

9α-Fluorination: Fluorination at the 9α position also markedly enhances both glucocorticoid and mineralocorticoid activity, possibly due to an electron-withdrawing effect on the nearby 11β-hydroxyl group.[4]

-

11β-Hydroxyl Group: This group is essential for glucocorticoid activity, as it is believed to form a key hydrogen bond with the glucocorticoid receptor.

-

16α-Methyl Group: Substitution at the C-16 position, in this case with a methyl group, is known to reduce or eliminate mineralocorticoid (salt-retaining) activity, thereby increasing the selectivity for glucocorticoid effects.[7]

-

17α-Hydroxyl and 21-Pivalate Ester: The 17α-hydroxyl group is important for activity. The esterification of the 21-hydroxyl group with pivalic acid to form the pivalate ester influences the lipophilicity and pharmacokinetic profile of the drug, enhancing its topical delivery and duration of action.

Quantitative Data and Comparative Analysis

| Compound | Relative Receptor Affinity (RRA)a | IC50 for GM-CSF Release Inhibition (M)b | EC50 for β2-Receptor Transcription (M)c |

| Dexamethasone | 100 | 2.2 x 10-9 | 3.6 x 10-8 |

| Budesonide | - | 5.0 x 10-11 | 1.1 x 10-9 |

| Fluticasone (B1203827) Propionate (B1217596) | 1910[8] | 1.8 x 10-11 | 9.8 x 10-10 |

| Mometasone (B142194) Furoate | 2200[9] | - | - |

| Flumethasone Pivalate | Not Reported | Not Reported | Not Reported |

| a Relative to Dexamethasone = 100. | |||

| b,c Data from studies on A549 cells.[6] |

One study noted that in a vasoconstrictor assay, fluclorolone acetonide was demonstrated to be superior to Flumethasone Pivalate, though quantitative data was not provided.[10]

Experimental Protocols

The evaluation of the structural activity relationship of corticosteroids like Flumethasone Pivalate relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of a test compound for the glucocorticoid receptor.

-

Objective: To determine the Ki of a test compound for the human glucocorticoid receptor.

-

Materials: Recombinant human GR, [3H]-Dexamethasone (radioligand), assay buffer, test compound, reference compound (unlabeled Dexamethasone), 96-well plate, filter plate, scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compound and the reference compound.

-

In a 96-well plate, add the assay buffer, recombinant human GR, and a fixed concentration of [3H]-Dexamethasone.

-

Add the diluted test compound or reference compound to the respective wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with an excess of unlabeled Dexamethasone).

-

Incubate the plate at 4°C for 18 hours to allow the binding to reach equilibrium.

-

Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate the receptor-bound radioligand from the free radioligand.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human receptor kinetics, tissue binding affinity, and stability of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Synthesis and Chemical Characterization of Flumethasone Pivalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Flumethasone (B526066) Pivalate, a synthetic glucocorticoid. The document details the synthetic pathway from its immediate precursor, Flumethasone, and outlines the analytical methodologies for its chemical characterization, including chromatographic and spectroscopic techniques. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Synthesis of Flumethasone Pivalate

Flumethasone Pivalate is synthesized from its precursor, Flumethasone, through an esterification reaction. Flumethasone itself is a corticosteroid that can be produced via a multi-step synthesis from commercially available starting materials[1][2]. The final step in the formation of Flumethasone Pivalate involves the esterification of the primary hydroxyl group at the C21 position of Flumethasone with pivalic acid or a reactive derivative thereof, such as pivaloyl chloride[3].

Synthesis of Flumethasone (Precursor)

The synthesis of Flumethasone is a complex process involving several key transformations of a steroid backbone. A representative synthetic pathway is outlined in a patent, which includes steps such as ketal protection, epoxidation, fluorination, and dehydrogenation to yield the Flumethasone core structure[2].

Esterification of Flumethasone to Flumethasone Pivalate

The conversion of Flumethasone to Flumethasone Pivalate is achieved through esterification of the C21 hydroxyl group. A general and effective method for this transformation involves the use of pivaloyl chloride in the presence of a base and a catalyst to overcome the steric hindrance of the pivaloyl group[3].

Reaction: Flumethasone + Pivaloyl Chloride → Flumethasone Pivalate

Experimental Protocol:

-

Dissolution: Dissolve Flumethasone (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (B109758) or pyridine (B92270).

-

Addition of Base and Catalyst: Add a base, typically pyridine or triethylamine (B128534) (1.5 equivalents), to the solution to act as an acid scavenger. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents) is also added to accelerate the reaction[3].

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.2 equivalents) dropwise to the stirred solution[3].

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable chromatographic technique such as Thin Layer Chromatography (TLC)[3].

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent like sodium sulfate[3].

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield pure Flumethasone Pivalate[3].

Diagram of Synthesis Pathway:

Caption: Synthesis of Flumethasone Pivalate from Flumethasone.

Chemical Characterization of Flumethasone Pivalate

A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized Flumethasone Pivalate. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of Flumethasone Pivalate and to quantify it in various matrices.

Table 1: Chromatographic Methods for Flumethasone Pivalate Analysis

| Technique | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference(s) |

| HPLC | ODS (C18) Column | Acetonitrile:Water (70:30, v/v) | 1 mL/min | UV at 235 nm | [4] |

| UHPLC | Inertsil ODS 5 µm C18 | Acetonitrile:Phosphate Buffer (pH 3) (65:35, v/v) | - | Photodiode Array (PDA) | [5][6] |

| TLC | Silica Gel 60 F254 | Benzene:Hexane:Acetone:Formic Acid (5:4:2:0.13, by volume) | - | Densitometric at 235 nm | [4] |

| TLC | Silica Gel Aluminum Plates F254 | Benzene:Ethyl Acetate:Formic Acid (5:5:0.2, by volume) | - | Densitometric at 250 nm | [5][6] |

Experimental Protocol for HPLC Analysis:

-

Sample Preparation: For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to a known concentration. For formulations like creams, an extraction step is necessary. For instance, the cream can be dispersed in a suitable organic solvent like methanol (B129727), heated to melt the base, and the drug-containing solvent layer separated and filtered before injection[7][8].

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions: Set the column, mobile phase, flow rate, and detection wavelength as detailed in Table 1.

-

Analysis: Inject the prepared sample and a standard solution of Flumethasone Pivalate for comparison. The purity is determined by the area percentage of the principal peak.

Diagram of Analytical Workflow:

Caption: General workflow for the analysis of Flumethasone Pivalate.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of the synthesized Flumethasone Pivalate.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube[9][10][11]. Ensure the sample is free of particulate matter by filtering if necessary[9].

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Flumethasone Pivalate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Steroid Core | ||

| C1 | ~6.0-6.2 | ~120-125 |

| C2 | ~6.2-6.4 | ~125-130 |

| C3 | - | ~185-190 (C=O) |

| C4 | ~7.0-7.2 | ~150-155 |

| C5 | - | ~135-140 |

| C6 | ~5.0-5.4 (CHF) | ~90-95 (CHF) |

| C9 | - | ~100-105 (CF) |

| C11 | ~4.2-4.5 (CHOH) | ~70-75 (CHOH) |

| C16-CH₃ | ~0.8-1.0 | ~15-20 |

| C18-CH₃ | ~0.9-1.1 | ~15-20 |

| C19-CH₃ | ~1.2-1.4 | ~20-25 |

| C21-CH₂ | ~4.8-5.2 | ~65-70 |

| Pivalate Moiety | ||

| C=O | - | ~175-180 |

| C(CH₃)₃ | - | ~35-40 |

| C(CH₃)₃ | ~1.2-1.3 | ~25-30 |

Note: These are predicted values based on the structure and typical chemical shifts for similar functional groups. Actual experimental values may vary.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Experimental Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS).

-

Analysis: Introduce the sample into the ion source. The resulting mass spectrum will show the molecular ion peak and various fragment ions.

Table 3: Key Mass Spectrometry Data for Flumethasone Pivalate

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₃₆F₂O₆ | |

| Molecular Weight | 494.57 g/mol | |

| Major Fragment Ions (m/z) | To be determined experimentally. Expected fragments would correspond to the loss of the pivaloyl group, water, and parts of the steroid nucleus. |

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol for IR Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet or a mull.

-

Instrumentation: Use an FTIR spectrometer.

-

Analysis: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Table 4: Expected Characteristic IR Absorption Bands for Flumethasone Pivalate

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (alkane) | 2850-3000 |

| C=O (ketone, α,β-unsaturated) | 1650-1670 |

| C=O (ester) | 1725-1745 |

| C=C (alkene) | 1600-1650 |

| C-O (ester, alcohol) | 1000-1300 |

| C-F | 1000-1400 |

Note: These are expected ranges based on the functional groups present in Flumethasone Pivalate.

Conclusion

The synthesis of Flumethasone Pivalate can be reliably achieved through the esterification of Flumethasone. The identity and purity of the final product must be confirmed through a combination of chromatographic and spectroscopic techniques as outlined in this guide. The provided protocols and data serve as a valuable resource for professionals involved in the development and quality control of this pharmaceutical compound.

References

- 1. axplora.com [axplora.com]

- 2. CN114380878A - Synthetic method of flumethasone - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. akjournals.com [akjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 10. depts.washington.edu [depts.washington.edu]

- 11. sites.uclouvain.be [sites.uclouvain.be]

The Discovery and Development of Flumethasone Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumethasone (B526066) Pivalate (B1233124) is a synthetic, difluorinated corticosteroid ester that has been a mainstay in the topical treatment of a variety of dermatological conditions for decades. Its anti-inflammatory, antipruritic, and vasoconstrictive properties make it a moderately potent option for managing inflammatory skin diseases such as eczema, psoriasis, and contact dermatitis.[1] This technical guide provides an in-depth overview of the discovery, development, and key characteristics of Flumethasone Pivalate, with a focus on the scientific data and experimental methodologies that have defined its clinical use.

Discovery and Development History

The journey of Flumethasone Pivalate began in the mid-20th century, a period of intense research and development in the field of synthetic corticosteroids. The parent compound, flumethasone, was patented in 1951, and Flumethasone Pivalate was subsequently approved for medical use in 1964. Early clinical trials, such as one reported in the British Journal of Clinical Practice in 1966, established its efficacy in treating skin diseases.[2]

Synthesis

The synthesis of flumethasone and its pivalate ester involves a multi-step chemical process, typically starting from a steroid precursor. While various synthetic routes have been patented, a general workflow involves the introduction of fluorine atoms at the 6α and 9α positions of the steroid nucleus, which enhances its glucocorticoid activity. The pivalate (trimethylacetate) ester at the 21-position is strategically added to increase the lipophilicity of the molecule, thereby concentrating its action at the site of topical application and minimizing systemic absorption.

Mechanism of Action

Flumethasone Pivalate, like other corticosteroids, exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[1][3][4] The binding of Flumethasone Pivalate to the cytoplasmic GR triggers a cascade of molecular events.

Signaling Pathway

The activated glucocorticoid receptor-ligand complex translocates to the nucleus, where it modulates gene expression. This occurs through two primary mechanisms:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The anti-inflammatory actions are thought to involve the induction of lipocortins, which are phospholipase A2 inhibitory proteins.[1] By inhibiting phospholipase A2, the release of arachidonic acid is blocked, thereby preventing the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.[1]

Preclinical Development

The preclinical evaluation of Flumethasone Pivalate focused on characterizing its potency and safety profile, particularly in comparison to other topical corticosteroids.

Anti-inflammatory Potency

The anti-inflammatory potency of topical corticosteroids is often assessed using the McKenzie-Stoughton vasoconstrictor assay. This in vivo bioassay measures the degree of skin blanching (vasoconstriction) induced by the topical application of a corticosteroid, which correlates with its anti-inflammatory activity.

Experimental Protocol: McKenzie-Stoughton Vasoconstrictor Assay

-

Subject Selection: Healthy human volunteers with normal skin are enrolled.

-

Drug Application: A standardized amount of the corticosteroid formulation (e.g., Flumethasone Pivalate cream) and a control vehicle are applied to designated sites on the forearm skin under an occlusive dressing.

-

Incubation: The dressings remain in place for a specified period, typically several hours.

-

Assessment: After removal of the dressing, the degree of vasoconstriction (blanching) at each application site is visually assessed and scored at various time points by trained observers. A standardized scoring scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) is used.

-

Data Analysis: The blanching scores are plotted over time, and the area under the curve is calculated to determine the overall vasoconstrictor potency.

Studies have consistently classified Flumethasone Pivalate as a moderately potent corticosteroid.[1]

Comparative Potency of Topical Corticosteroids

The following table provides a summary of the relative potencies of various topical corticosteroids, including Flumethasone Pivalate, based on the widely accepted classification system.

| Potency Class | Corticosteroid |

| Class I (Superpotent) | Clobetasol Propionate 0.05% |

| Betamethasone Dipropionate 0.05% (augmented) | |

| Class II (Potent) | Fluocinonide 0.05% |

| Desoximetasone 0.25% | |

| Class III (Upper Mid-Strength) | Betamethasone Valerate 0.1% |

| Triamcinolone Acetonide 0.1% | |

| Class IV (Mid-Strength) | Flumethasone Pivalate 0.03% |

| Fluocinolone Acetonide 0.025% | |

| Class V (Lower Mid-Strength) | Hydrocortisone Valerate 0.2% |

| Fluticasone Propionate 0.05% | |

| Class VI (Mild) | Desonide 0.05% |

| Alclometasone Dipropionate 0.05% | |

| Class VII (Least Potent) | Hydrocortisone 1% |

This table is a compilation from various sources and is intended for comparative purposes.[5][6][7][8][9][10][11][12][13]

Glucocorticoid Receptor Binding Affinity

The intrinsic activity of a corticosteroid is related to its binding affinity for the glucocorticoid receptor. This is typically determined through in vitro competitive binding assays.

Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay

-

Receptor Source: A source of glucocorticoid receptors is prepared, often from a cell line expressing the human GR or from tissue homogenates.

-

Radioligand: A radiolabeled glucocorticoid with high affinity for the GR (e.g., [³H]-dexamethasone) is used.

-

Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test corticosteroid (e.g., Flumethasone Pivalate).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand using methods such as filtration or centrifugation.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test corticosteroid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the equilibrium dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd value indicates a higher binding affinity.

Skin Atrophy Potential

A common side effect of prolonged topical corticosteroid use is skin atrophy.[6][14][15] Preclinical and clinical studies have been conducted to assess the atrophogenic potential of Flumethasone Pivalate.

One comparative study evaluated the effects of Flumethasone Pivalate and Fluocinolone Acetonide on human skin after repeated application. The results indicated that Flumethasone Pivalate has a significantly lower atrophogenic potential than Fluocinolone Acetonide.[16]

| Parameter | Flumethasone Pivalate | Fluocinolone Acetonide |

| Mean Decrease in Epidermal Thickness | 21.3% | 30.5% |

| Mean Decrease in Collagen Fibril Diameter | 0% - 12.3% | 5.1% - 27.6% |

Data from a comparative study on human volunteers.[16]

Clinical Development

Clinical trials have demonstrated the efficacy and safety of Flumethasone Pivalate in the treatment of a wide range of corticosteroid-responsive dermatoses. Studies have shown its effectiveness in managing the signs and symptoms of allergic dermatitis, including erythema, pruritus, and scaling.[17]

Experimental Workflow: Clinical Trial for Allergic Dermatitis

Conclusion

Flumethasone Pivalate has a well-established history as a moderately potent topical corticosteroid. Its development was a result of targeted chemical modifications to the steroid backbone to enhance its therapeutic index for topical application. Through a combination of in vitro and in vivo preclinical studies, as well as robust clinical trials, its efficacy and safety profile have been well-characterized. The data presented in this guide underscore its position as a valuable therapeutic option for the management of inflammatory skin conditions. Further research into novel formulations and delivery systems may continue to optimize its clinical utility.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A clinical trial of a new topical steroid. Locorten (flumethasone pivalate--27913ba) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flumethasone | Glucocorticoid Receptor agonist | CAS 2135-17-3 | NSC-54702; RS-2177; U-10974; RS2177; BRN-5645455; NSC54702; Anaprime; Aniprime; Fluvet; Methagon; Cortexilar| InvivoChem [invivochem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]

- 6. Website Unavailable (503) [aafp.org]

- 7. rxfiles.ca [rxfiles.ca]

- 8. What Does Topical Steroid Potency Mean? - GoodRx [goodrx.com]

- 9. psoriasis.org [psoriasis.org]

- 10. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]

- 11. Atopic Dermatitis: Noninfected and Infected - Topical Steroids - Children's Mercy [childrensmercy.org]

- 12. droracle.ai [droracle.ai]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. Topical corticosteroid-induced skin atrophy: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Comparative evaluation of skin atrophy in man induced by topical corticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evolution of a topical corticosteroid (flumethasone pivalate) in allergic dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

Flumethasone Pivalate: An In-Depth Examination of Molecular Interactions Beyond the Glucocorticoid Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flumethasone pivalate (B1233124) is a synthetic difluorinated corticosteroid ester renowned for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Its primary and well-documented mechanism of action involves agonism of the nuclear glucocorticoid receptor (GR), leading to the transcriptional regulation of genes involved in inflammation and immune responses.[1][3] However, the broader landscape of its molecular interactions remains an area of limited exploration. This technical guide synthesizes the available, albeit sparse, information on the molecular targets of Flumethasone Pivalate beyond the classical glucocorticoid receptor pathway, highlighting potential areas for future research and drug development. While direct, conclusive evidence for non-GR targets of Flumethasone Pivalate is currently limited in publicly accessible literature, this guide draws upon database information and the broader understanding of corticosteroid pharmacology to explore potential alternative mechanisms.

The Canonical Glucocorticoid Receptor Signaling Pathway

Flumethasone pivalate's principal therapeutic effects are mediated through its interaction with the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression. This genomic pathway involves:

-

Transactivation: The activated GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins.

-

Transrepression: The GR complex can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without direct DNA binding, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3]

The classical signaling cascade of Flumethasone Pivalate is depicted in the following diagram:

Potential Molecular Targets Beyond the Glucocorticoid Receptor

While the GR-mediated pathway is the cornerstone of Flumethasone Pivalate's action, some databases suggest potential interactions with other nuclear receptors. It is crucial to note that this information is not yet substantiated by peer-reviewed primary literature with quantitative data.

Estrogen-Related Receptors (ERRs)

The DrugBank database lists Flumethasone as a modulator of Estrogen-related receptor gamma (ERRγ), Steroid hormone receptor ERR2 (ERRβ), and Steroid hormone receptor ERR1 (ERRα). These orphan nuclear receptors are involved in the regulation of cellular energy metabolism.

Table 1: Putative Non-Glucocorticoid Receptor Targets of Flumethasone

| Target Name | Receptor Family | Putative Action | Data Source |

| Estrogen-related receptor gamma (ERRγ) | Nuclear Receptor | Modulator | DrugBank |

| Steroid hormone receptor ERR2 (ERRβ) | Nuclear Receptor | Modulator | DrugBank |

| Steroid hormone receptor ERR1 (ERRα) | Nuclear Receptor | Modulator | DrugBank |

Disclaimer: The interactions listed in this table are based on database entries and lack direct experimental validation in the form of binding affinities or functional assay results in publicly available literature.

Conversely, the QsarDB repository indicates that Flumethasone pivalate is experimentally inactive as an estrogen receptor (ER) agonist, antagonist, or binder. This highlights the need for definitive studies to clarify any potential cross-reactivity with the broader family of steroid hormone receptors.

Non-Genomic Signaling: A Frontier for Corticosteroid Research

A growing body of evidence suggests that corticosteroids can elicit rapid, non-genomic effects that are independent of gene transcription. These actions are often mediated by membrane-bound receptors or through direct physicochemical interactions with cellular membranes. While no specific studies have detailed these mechanisms for Flumethasone Pivalate, the general principles observed for other glucocorticoids may offer insights into potential, yet unproven, pathways.

Putative Membrane-Bound Receptors and Second Messenger Cascades

Some studies on other glucocorticoids have indicated the existence of membrane-bound glucocorticoid receptors (mGRs) that can trigger rapid intracellular signaling. One such pathway involves the activation of G-protein coupled receptors (GPCRs), leading to the production of cyclic AMP (cAMP).

The following diagram illustrates a hypothetical non-genomic signaling pathway for a corticosteroid, which could be a potential area of investigation for Flumethasone Pivalate.

Experimental Protocols: A Call for Future Investigation

The identification and characterization of off-target effects require a suite of robust experimental methodologies. To date, specific protocols detailing the investigation of Flumethasone Pivalate's non-GR targets are not available in the literature. The following outlines general experimental approaches that would be necessary to validate the putative interactions and explore novel ones.

Receptor Binding Assays

To quantify the binding affinity of Flumethasone Pivalate to putative targets like the Estrogen-Related Receptors, competitive radioligand binding assays would be essential.

-

Objective: To determine the binding affinity (Ki) of Flumethasone Pivalate for ERRα, ERRβ, and ERRγ.

-

Methodology:

-

Receptor Source: Utilize purified recombinant human ERRα, ERRβ, and ERRγ.

-

Radioligand: Employ a radiolabeled ligand with known high affinity for the respective ERR isoform.

-

Assay: Incubate the receptor with the radioligand in the presence of increasing concentrations of unlabeled Flumethasone Pivalate.

-

Detection: Measure the displacement of the radioligand at various concentrations of Flumethasone Pivalate using scintillation counting.

-

Data Analysis: Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

-

Functional Assays

To determine whether binding to a non-GR target results in a functional response (agonism or antagonism), reporter gene assays are a standard method.

-

Objective: To assess the functional activity of Flumethasone Pivalate at ERRα, ERRβ, and ERRγ.

-

Methodology:

-

Cell Line: Use a suitable mammalian cell line (e.g., HEK293T) that does not endogenously express the target receptor.

-

Transfection: Co-transfect the cells with an expression vector for the full-length human ERR isoform and a reporter plasmid containing a luciferase gene under the control of a response element specific to that receptor.

-

Treatment: Treat the transfected cells with a range of concentrations of Flumethasone Pivalate.

-

Measurement: Measure luciferase activity as a readout of receptor activation or inhibition.

-

Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Kinase Profiling

To investigate potential off-target effects on the kinome, a broad panel of kinase activity assays should be employed.

-

Objective: To screen Flumethasone Pivalate against a large panel of protein kinases to identify any inhibitory activity.

-

Methodology:

-

Assay Format: Utilize a well-established in vitro kinase assay platform (e.g., radiometric, fluorescence-based, or luminescence-based).

-

Kinase Panel: Screen Flumethasone Pivalate at a fixed concentration (e.g., 10 µM) against a diverse panel of human kinases.

-

Follow-up: For any identified "hits" (kinases showing significant inhibition), perform dose-response assays to determine the IC50 value.

-

Ion Channel Screening

To explore potential interactions with ion channels, electrophysiological techniques are the gold standard.

-

Objective: To determine if Flumethasone Pivalate modulates the activity of various ion channels.

-

Methodology:

-

Technique: Employ automated patch-clamp electrophysiology.

-

Cell Lines: Use cell lines stably expressing specific human ion channels of interest (e.g., voltage-gated sodium, potassium, and calcium channels; ligand-gated ion channels).

-

Measurement: Record the ionic currents in the absence and presence of various concentrations of Flumethasone Pivalate.

-

Data Analysis: Determine the effect of the compound on channel activity (inhibition or activation) and calculate IC50 or EC50 values.

-

The workflow for identifying and validating off-target interactions is summarized below:

Conclusion and Future Directions

The current understanding of Flumethasone Pivalate's molecular interactions is heavily centered on its potent activity at the glucocorticoid receptor. While intriguing database entries suggest potential modulation of Estrogen-Related Receptors, the lack of direct, quantitative experimental evidence necessitates a cautious interpretation. The broader field of corticosteroid research points towards the existence of non-genomic signaling pathways, which remain unexplored for Flumethasone Pivalate.

For researchers and drug development professionals, this represents a significant opportunity. A thorough investigation into the off-target profile of Flumethasone Pivalate could uncover novel mechanisms of action, explain idiosyncratic drug effects, and potentially open new therapeutic avenues. The application of modern screening technologies, including broad kinase and receptor profiling, as well as detailed electrophysiological and cellular assays, is paramount to building a comprehensive understanding of this widely used corticosteroid's molecular pharmacology. Future research should prioritize the validation of the putative ERR interactions and systematically explore the potential for non-genomic signaling and ion channel modulation.

References

Flumethasone Pivalate: Physicochemical Characterization for Advanced Formulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a focused examination of two critical physicochemical properties of Flumethasone Pivalate (B1233124)—pKa and LogP. These parameters are fundamental to understanding the behavior of this synthetic corticosteroid in biological systems and are paramount for the rational design and development of effective pharmaceutical formulations. For drug development professionals, a thorough understanding of these properties is indispensable for optimizing drug delivery, ensuring stability, and enhancing therapeutic efficacy.

Flumethasone Pivalate is a moderately potent, difluorinated corticosteroid ester recognized for its anti-inflammatory, antipruritic, and vasoconstrictive effects.[1][2][3][4] It is primarily used in topical formulations to treat a variety of skin conditions, including dermatitis, eczema, and psoriasis.[2] The pivalate ester modification concentrates the anti-inflammatory action at the site of application, leading to a prompt reduction in inflammation and itching.[1][5]

The ionization constant (pKa) and the partition coefficient (LogP) govern the solubility, permeability, and distribution of an active pharmaceutical ingredient (API).[6][7][8] Consequently, accurate determination and interpretation of these values are critical early steps in preformulation studies.[9]

Physicochemical Data Summary

The following table summarizes the reported pKa and LogP values for Flumethasone Pivalate. It is important to note that while experimental data is preferred for its accuracy, predicted values are often used in early-stage development for initial assessment.

| Physicochemical Property | Value | Type | Source |

| pKa (Strongest Acidic) | 12.44 | Predicted | Chemaxon[5] |

| 11.86 ± 0.70 | Predicted | ChemBK[10] | |

| LogP | 3.21 | Predicted | ALOGPS[5] |

| 3.58 | Predicted | Chemaxon[5] | |

| 3.9 | Computed | PubChem[11] | |

| 2.1 | Experimental | HMDB[11] |

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. pKa is the negative log of the acid dissociation constant; for Flumethasone Pivalate, the relevant value is for its weakly acidic hydroxyl groups.

Experimental Determination Protocols

Accurate experimental determination of pKa and LogP is crucial for confirming computational models and providing reliable data for formulation development.[7]

Determination of pKa

The pKa of a compound can be determined by monitoring changes in a physical property as a function of pH.[12] For corticosteroids like Flumethasone Pivalate, spectrophotometric or potentiometric titration methods are commonly employed.[13]

Methodology: UV-Visible Spectrophotometry

-

Principle: This method relies on the difference in UV-Visible absorbance between the ionized and non-ionized forms of the molecule. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the pKa can be determined.

-

Sample Preparation: A stock solution of Flumethasone Pivalate is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Buffer Preparation: A series of buffers (e.g., universal buffers or specific phosphate/borate buffers) are prepared to cover a pH range that brackets the expected pKa (e.g., pH 9 to 13).

-

Measurement: Aliquots of the stock solution are added to each buffer solution to a constant final concentration. The UV-Visible spectrum of each solution is recorded.

-

Data Analysis: The pKa is calculated by plotting absorbance at a specific wavelength (where the change is maximal) against pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[12] Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([HA]/[A⁻]) where [HA] is the concentration of the protonated species and [A⁻] is the concentration of the deprotonated species, calculated from the absorbance values.

Determination of LogP

LogP, the octanol-water partition coefficient, is a key indicator of a drug's lipophilicity and its ability to permeate biological membranes.[8] The shake-flask method is the traditional approach, while HPLC-based methods offer a faster alternative.[14][15]

Methodology: Shake-Flask Method (OECD 107)

-

Principle: This method directly measures the equilibrium distribution of a solute between n-octanol and water.

-

Pre-equilibration: Equal volumes of n-octanol and water are mixed and shaken for 24 hours to ensure mutual saturation. The phases are then separated.

-

Partitioning: A known amount of Flumethasone Pivalate is dissolved in the aqueous or octanolic phase. This solution is then mixed with an equal volume of the other phase in a flask.

-

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached (typically several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of Flumethasone Pivalate in both the aqueous and octanol (B41247) phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Principle: This indirect method correlates a compound's retention time on a reverse-phase (e.g., C18) column with its LogP value. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[14][16]

-

System Setup: A reverse-phase HPLC column is used with a mobile phase typically consisting of a methanol-water or acetonitrile-water mixture.[14][15]

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: Flumethasone Pivalate is dissolved in the mobile phase and injected into the system. Its retention time is measured.

-

LogP Calculation: The retention factor (k') for Flumethasone Pivalate is calculated from its retention time. The LogP is then determined by interpolating this value onto the calibration curve. For corticosteroids with LogP values ≥ 3.00, a C18 phase with methanol-buffer mixtures is often used.[14]

Logical Workflow: From Physicochemical Properties to Formulation

The determination of pKa and LogP is not an isolated academic exercise; it is a critical input for a logical workflow aimed at developing a stable and effective drug product. The following diagram illustrates the relationship between these core properties and key formulation considerations.

Caption: Logical workflow from physicochemical property determination to formulation development.

Impact on Formulation Development

For a topical corticosteroid like Flumethasone Pivalate, pKa and LogP values are pivotal in guiding formulation strategy.

-

Solubility and Vehicle Selection: The high LogP value indicates that Flumethasone Pivalate is lipophilic, suggesting poor aqueous solubility.[5][8] This necessitates its formulation in non-aqueous or emulsion-based vehicles like creams and ointments.[2] The pKa value, although high (indicating very weak acidity), suggests that at extremely high pH, solubility could be altered, a factor that is critical for ensuring stability and preventing precipitation in the final product.

-

Skin Permeation: A balanced LogP is essential for effective topical delivery. The molecule must be lipophilic enough to partition from the vehicle into the stratum corneum (the skin's outer lipid barrier), but not so lipophilic that it remains trapped there. The reported LogP values for Flumethasone Pivalate fall within a range generally considered suitable for skin penetration.

-

Excipient Compatibility: Knowledge of the API's properties guides the selection of excipients. For a lipophilic compound, formulation scientists may select penetration enhancers, co-solvents, and emulsifiers that ensure the drug remains dissolved and can effectively reach the target site within the skin. The pKa will influence interactions with any acidic or basic excipients, which could impact chemical stability.

References

- 1. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. axplora.com [axplora.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medkoo.com [medkoo.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. carewellpharma.in [carewellpharma.in]

- 10. chembk.com [chembk.com]

- 11. Flumethasone Pivalate | C27H36F2O6 | CID 443980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of partition coefficients of glucocorticosteroids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Analysis of Flumethasone Pivalate in Tissue Samples by HPLC-UV

Introduction

Flumethasone Pivalate is a moderately potent synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its analysis in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Flumethasone Pivalate in tissue samples. The described protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and an optional solid-phase extraction (SPE) step for further purification, ensuring high recovery and sensitivity.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of drug development, pharmacology, and analytical chemistry who are involved in the bioanalysis of corticosteroids in tissue matrices.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of Flumethasone Pivalate from tissue samples.

Materials and Reagents

-

Flumethasone Pivalate analytical standard

-

Internal Standard (IS), e.g., Dexamethasone

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

ACS grade ethyl acetate (B1210297) and hexane

-

Phosphate-buffered saline (PBS), pH 7.4

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

Sample Preparation: Tissue Homogenization and Extraction

A combination of organic solvent extraction and an optional solid-phase extraction cleanup is recommended for isolating Flumethasone Pivalate from tissue samples.

2.1. Tissue Homogenization

-

Weigh approximately 50-100 mg of frozen tissue sample.

-

Place the tissue in a pre-chilled microcentrifuge tube.

-

Add ice-cold homogenization buffer (e.g., PBS, pH 7.4) at a 1:4 (w/v) ratio (e.g., 200 µL of buffer for 50 mg of tissue).

-

Homogenize the tissue using a suitable homogenizer (e.g., bead beater, rotor-stator homogenizer).

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant for the extraction procedure.

2.2. Liquid-Liquid Extraction (LLE)

-

To the supernatant from the homogenization step, add an internal standard solution.

-

Add an organic extraction solvent, such as a mixture of ethyl acetate and hexane, at a 5:1 (v/v) ratio to the supernatant.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction of the aqueous layer with a fresh aliquot of the organic solvent to maximize recovery.

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

2.3. Solid-Phase Extraction (SPE) - Optional Cleanup For samples requiring further cleanup to remove interfering substances, an SPE step can be incorporated after LLE.

-

Conditioning: Pass 3 mL of methanol through a C18 SPE cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry.

-

Loading: Reconstitute the dried extract from the LLE step in a small volume of the mobile phase and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.

-

Elution: Elute the Flumethasone Pivalate and internal standard with 3 mL of methanol or an appropriate elution solvent (e.g., 90% methanol in water).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

HPLC-UV Analysis

The following HPLC-UV conditions are recommended for the analysis of Flumethasone Pivalate.

| Parameter | Condition |

| Instrument | Agilent 1220 Infinity LC or equivalent |

| Column | ZORBAX Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase | Acetonitrile:Water (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

| UV Detection | 254 nm |

| Run Time | Approximately 10 minutes |

Table 1: HPLC-UV Chromatographic Conditions.

Data Presentation

The following tables summarize the expected quantitative data for the validation of this method, based on typical performance characteristics for similar assays.

| Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 3 ng/mL |

| Limit of Quantitation (LOQ) | 10 ng/mL |

Table 2: Linearity and Sensitivity.

| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low QC (30 ng/mL) | < 10% | < 15% | 85 - 115% |

| Mid QC (300 ng/mL) | < 10% | < 15% | 85 - 115% |

| High QC (800 ng/mL) | < 10% | < 15% | 85 - 115% |

Table 3: Precision and Accuracy.

| Extraction Method | Recovery (%) |

| Liquid-Liquid Extraction | > 85% |

| LLE with SPE Cleanup | > 80% |

Table 4: Extraction Recovery.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of Flumethasone Pivalate in tissue samples.

Caption: Experimental workflow for tissue sample preparation and analysis.

Caption: Analytical workflow of the HPLC-UV method.

References

Application Note: Quantification of Flumethasone Pivalate in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of flumethasone (B526066) pivalate (B1233124) in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of flumethasone pivalate in a biological matrix.

Introduction

Flumethasone pivalate is a mid-potency synthetic corticosteroid used topically for its anti-inflammatory and anti-allergic properties.[1] Accurate quantification of flumethasone pivalate in plasma is essential for pharmacokinetic and toxicokinetic studies in drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis of such compounds.[2][3] This protocol provides a comprehensive workflow for the determination of flumethasone pivalate in human plasma.

Experimental

Materials and Reagents

-

Flumethasone Pivalate analytical standard

-

Internal Standard (IS) (e.g., Dexamethasone or a stable isotope-labeled flumethasone pivalate)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with K2EDTA as anticoagulant)

Sample Preparation

A protein precipitation method is utilized for its simplicity and high-throughput capability.

-

Thawing: Thaw plasma samples and quality control (QC) samples on ice.[4]

-

Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Dexamethasone in methanol) to each sample, vortex briefly.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]

-

Vortexing: Vortex the samples vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase C18 column. The conditions are optimized for a short run time while ensuring adequate separation from endogenous plasma components.

| Parameter | Condition |

| HPLC System | A standard UHPLC or HPLC system |

| Column | Reversed-phase C18 column (e.g., Inertsil ODS, 5 µm, 4.6 x 50 mm)[6][7] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |

| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 20% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 4.0 minutes |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Flumethasone Pivalate | 495.2 | 379.2 | 150 | 25 |

| Dexamethasone (IS) | 393.2 | 373.2 | 150 | 20 |

Note: Precursor and product ions for Flumethasone Pivalate are predicted based on its chemical structure and may require optimization.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

-

Linearity and Range: A linear calibration curve should be established over a suitable concentration range (e.g., 0.1 - 100 ng/mL) with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three QC levels (low, medium, and high). The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Data Presentation

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |

| 0.1 (LLOQ) | 0.012 ± 0.002 | 105.3 |

| 0.5 | 0.058 ± 0.005 | 98.7 |

| 1.0 | 0.115 ± 0.009 | 101.2 |

| 5.0 | 0.592 ± 0.041 | 103.8 |

| 10.0 | 1.189 ± 0.085 | 99.1 |

| 50.0 | 5.998 ± 0.350 | 100.5 |

| 100.0 (ULOQ) | 12.051 ± 0.711 | 102.4 |

Table 3: Example Accuracy and Precision Data